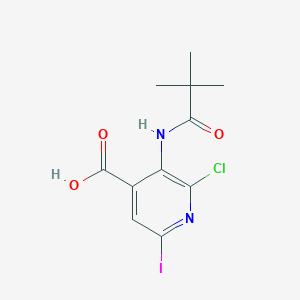

2-Chloro-6-iodo-3-pivalamidoisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(2,2-dimethylpropanoylamino)-6-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIN2O3/c1-11(2,3)10(18)15-7-5(9(16)17)4-6(13)14-8(7)12/h4H,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTRSSAQBJDIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136520 | |

| Record name | 4-Pyridinecarboxylic acid, 2-chloro-3-[(2,2-dimethyl-1-oxopropyl)amino]-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-54-2 | |

| Record name | 4-Pyridinecarboxylic acid, 2-chloro-3-[(2,2-dimethyl-1-oxopropyl)amino]-6-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-chloro-3-[(2,2-dimethyl-1-oxopropyl)amino]-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic route to 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps to elucidate the strategic considerations underpinning the synthetic design, including regiochemical control, protecting group strategy, and the sequential introduction of functional groups. Detailed, field-tested protocols for each synthetic transformation are provided, alongside characterization data, process visualization, and critical safety information. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.

Strategic Analysis and Retrosynthetic Design

The synthesis of a polysubstituted pyridine ring, such as the target molecule, requires a carefully orchestrated sequence of reactions to ensure correct regiochemical outcomes. A retrosynthetic analysis reveals a logical pathway that leverages a commercially available starting material and exploits the directing effects of existing substituents.

Figure 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target compound.

The chosen forward synthesis strategy is as follows:

-

Amine Protection: The synthesis commences with the protection of the 3-amino group of 2-chloro-3-aminopyridine. The pivaloyl (Piv) group is selected for this purpose. Its significant steric bulk, conferred by the t-butyl moiety, serves two critical functions: it prevents unwanted side reactions involving the nucleophilic amine and acts as a powerful ortho-, para-director in subsequent electrophilic substitution steps.[1][2]

-

Regioselective Iodination: With the 3-position protected, an electrophilic iodination is performed. The powerful para-directing effect of the pivalamido group, coupled with the meta-directing nature of the C2-chloro group, strongly favors the introduction of iodine at the C6 position.

-

Directed Carboxylation: The final and most crucial step is the introduction of the carboxylic acid at the C4 position (isonicotinic acid scaffold). This is achieved through a directed ortho-metalation (DoM) protocol. The pivalamido group at C3 is a potent directed metalation group (DMG), guiding a strong base (e.g., LDA) to deprotonate the C4 position selectively. The resulting organolithium species is then quenched with carbon dioxide to yield the target carboxylic acid.

This three-step sequence provides a highly controlled and efficient pathway to the desired, heavily substituted pyridine core.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of N-(2-Chloropyridin-3-yl)pivalamide (Intermediate 1)

Reaction Scheme:

Causality and Experimental Choices: The acylation of 2-chloro-3-aminopyridine with pivaloyl chloride is a standard procedure for installing the pivaloyl protecting group.[3][4] Triethylamine (TEA) or a similar non-nucleophilic base is used to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting amine which would render it unreactive. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the starting materials and the product. The reaction is initiated at 0 °C to control the initial exotherm.

Experimental Protocol:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-aminopyridine (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.2 eq.) dropwise to the stirred solution.

-

Slowly add pivaloyl chloride (1.1 eq.) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the product as a white solid.

Characterization: The formation of the amide can be confirmed by ¹H NMR spectroscopy by the appearance of a singlet corresponding to the nine protons of the t-butyl group and by the disappearance of the primary amine protons of the starting material.

Step 2: Synthesis of N-(2-Chloro-6-iodopyridin-3-yl)pivalamide (Intermediate 2)

Reaction Scheme:

Causality and Experimental Choices: This step involves a regioselective electrophilic iodination. A variety of iodinating agents can be used; N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA) is an effective system for activating the iodine electrophile. The regioselectivity is dictated by the electronic properties of the substituents. The pivalamido group is a strong activating ortho-, para-director, while the chloro group is a deactivating meta-director. The C6 position is para to the pivalamido group, making it the most electronically favorable site for substitution.[5][6]

Experimental Protocol:

-

In a flask protected from light, dissolve N-(2-chloropyridin-3-yl)pivalamide (Intermediate 1, 1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Iodosuccinimide (NIS, 1.2 eq.) to the solution.

-

Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA, 0.5 eq.) dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with a 10% aqueous sodium thiosulfate solution to quench any remaining iodine.

-

Subsequently, wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude residue by column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired iodinated product.

Characterization: Successful iodination at the C6 position can be confirmed by ¹H NMR, which will show a change in the aromatic proton splitting patterns. Mass spectrometry will show a molecular ion peak corresponding to the addition of an iodine atom (mass increase of ~126.9 amu).

Step 3: Synthesis of this compound (Target Molecule)

Reaction Scheme:

Causality and Experimental Choices: This transformation is achieved via directed ortho-metalation. The pivalamido group at C3 acts as an excellent directed metalation group (DMG), facilitating the selective deprotonation of the adjacent C4 position by a strong, non-nucleophilic base.[7] Lithium diisopropylamide (LDA) is an ideal choice due to its strong basicity and steric bulk, which minimizes competitive nucleophilic attack. The reaction is conducted at a very low temperature (-78 °C) to ensure the stability of the highly reactive lithiated intermediate. This intermediate is then trapped by bubbling CO₂ gas or adding crushed dry ice, which acts as the electrophile to form the carboxylate salt. An acidic workup protonates the salt to yield the final carboxylic acid.

Experimental Protocol:

-

Prepare a solution of LDA (2.5 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-(2-chloro-6-iodopyridin-3-yl)pivalamide (Intermediate 2, 1.0 eq.) in anhydrous THF.

-

Slowly add the solution of Intermediate 2 to the LDA solution at -78 °C via a cannula.

-

Stir the resulting dark-colored solution at -78 °C for 1-2 hours to ensure complete metalation.

-

Quench the reaction by bubbling dry CO₂ gas through the solution for 30 minutes or by carefully adding an excess of crushed, dry ice pellets.

-

Allow the mixture to slowly warm to room temperature.

-

Add water to the reaction mixture and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final this compound.

Characterization: The successful formation of the carboxylic acid can be confirmed by the appearance of a broad singlet in the ¹H NMR spectrum for the acidic proton and a new carbonyl signal in the ¹³C NMR spectrum. IR spectroscopy will show a characteristic broad O-H stretch and a C=O stretch for the carboxylic acid.

Overall Process Visualization and Data Summary

The entire synthetic sequence is a linear progression from a common starting material to the final complex product.

Figure 2: Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target molecule.

Table 1: Summary of Synthetic Steps and Typical Yields

| Step | Transformation | Key Reagents | Solvent | Typical Yield |

| 1 | Amine Protection | Pivaloyl Chloride, Triethylamine | DCM | 85-95% |

| 2 | C6-Iodination | N-Iodosuccinimide, TFA | Acetonitrile | 70-85% |

| 3 | C4-Carboxylation | LDA, Carbon Dioxide | THF | 60-75% |

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Pivaloyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in an anhydrous environment.

-

Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.

-

N-Iodosuccinimide (NIS): Light-sensitive and an oxidizing agent. Avoid contact with skin and eyes.

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe burns upon contact. Handle with extreme caution.

-

Lithium Diisopropylamide (LDA) & n-BuLi: Pyrophoric reagents that can ignite spontaneously on contact with air or moisture. Must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques.

-

Anhydrous Solvents (DCM, THF): Flammable and volatile. Ensure all sources of ignition are removed from the work area.

References

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

- Google Patents. (2018). WO2018011823A1 - Salt of amine-protected (1s,2r,4s)-1,2-amino-n,n-dimethylcyclohexane-4-carboxamide.

-

Organic Syntheses. (n.d.). Procedure 14. Retrieved from [Link]

-

ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]

- Google Patents. (2013). CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.

- Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]

Physicochemical properties of 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid

Introduction: A Roadmap for Characterization

This compound is a substituted pyridine carboxylic acid derivative. Its molecular architecture, featuring a halogenated isonicotinic acid core functionalized with a bulky, lipophilic pivalamide group, suggests its potential as a scaffold or intermediate in drug discovery and materials science. Isonicotinic acid and its isomers are foundational scaffolds that have led to a multitude of therapeutic agents[1]. The specific combination of chloro, iodo, and pivalamido substituents offers a unique steric and electronic profile that can be exploited to modulate interactions with biological targets or to serve as a versatile building block in complex chemical syntheses.

Publicly available experimental data on this specific molecule is notably scarce. Commercial suppliers offer the compound but explicitly state that analytical data is not collected, placing the onus of characterization on the researcher.[2] This guide, therefore, is structured not as a repository of existing data, but as a comprehensive experimental roadmap for researchers. It provides the strategic methodologies and theoretical underpinnings required to fully elucidate the physicochemical properties of this compound, ensuring data integrity and enabling its effective application in research and development.

Part 1: Foundational Molecular Properties

Before embarking on extensive experimental work, it is crucial to establish the basic molecular identity and leverage computational tools for preliminary property prediction. This initial phase provides a theoretical baseline against which all subsequent experimental data will be validated.

Molecular Identity

The fundamental identity of the compound is derived from its chemical structure and composition.

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₂ClIN₂O₃

-

Molecular Weight: 382.58 g/mol

-

Chemical Structure:

(Note: A placeholder for the actual chemical structure image would be here.)

Predicted Physicochemical Properties (In Silico Analysis)

Computational models are invaluable for predicting key drug-like properties, guiding experimental design and resource allocation. The following table summarizes properties predicted using standard algorithms (e.g., those available through platforms like SwissADME or PubChem). It must be emphasized that these are theoretical predictions requiring experimental confirmation.

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water) | ~3.0 - 4.0 | Indicates lipophilicity; affects absorption, membrane permeability, and solubility. |

| Topological Polar Surface Area (TPSA) | ~77.5 Ų | Influences membrane penetration and oral bioavailability. |

| pKa (Acidic) | ~3.5 - 4.5 | Governs the ionization state at physiological pH, impacting solubility and receptor binding. |

| Number of H-Bond Donors | 2 | Affects solubility and binding interactions. |

| Number of H-Bond Acceptors | 4 | Affects solubility and binding interactions. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

Part 2: The Characterization Workflow: From Synthesis to Data

A robust characterization is predicated on the availability of a highly purified and structurally verified sample. The following workflow outlines the necessary logical progression from obtaining the material to determining its key physicochemical properties.

Caption: Overall workflow for the comprehensive characterization of the target compound.

Part 3: Experimental Protocols for Material Verification

The trustworthiness of all subsequent data relies on the rigorous confirmation of the compound's identity and purity. The initial supplier disclaimer necessitates that this is the first priority for the researcher.[2]

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the definitive technique for confirming the elemental composition of a molecule. It provides an extremely accurate mass measurement, which can be matched to the theoretical exact mass calculated from the molecular formula. The distinct isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides an additional layer of confirmation.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes. The carboxylic acid suggests negative mode ([M-H]⁻) will be effective, while the pyridine nitrogen may favor positive mode ([M+H]⁺).

-

Analysis:

-

Acquire the full scan mass spectrum.

-

Calculate the theoretical exact mass for C₁₁H₁₂ClIN₂O₃.

-

Compare the measured mass to the theoretical mass. An accuracy of <5 ppm is required for confirmation.

-

Analyze the isotopic distribution pattern to confirm the presence of one chlorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. A full suite of 1D and 2D NMR experiments will unambiguously confirm the proposed structure.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

¹H NMR:

-

Expected Signals: A singlet for the pivaloyl group (~1.2-1.4 ppm, 9H), a singlet for the remaining aromatic proton on the pyridine ring, a broad singlet for the amide N-H, and a very broad singlet for the carboxylic acid O-H (may exchange with water in the solvent).

-

Purpose: Confirms the presence and ratio of different proton environments.

-

-

¹³C NMR:

-

Expected Signals: Signals for the quaternary carbons of the pivaloyl group, the methyl carbons, the amide and acid carbonyls, and the four distinct carbons of the pyridine ring (two of which will be significantly downfield due to halogen attachment).

-

Purpose: Confirms the carbon framework of the molecule.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Purpose: These experiments are essential to piece the structure together. HSQC correlates directly bonded protons and carbons. HMBC shows long-range (2-3 bond) correlations, which will be critical for confirming the connectivity between the pivaloyl group and the pyridine ring, and the relative positions of all substituents.

-

Part 4: Protocols for Core Physicochemical Properties

With a verified, pure sample, the core properties that govern its behavior in biological and chemical systems can be determined.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical parameter that influences bioavailability and formulation. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with mobile phase, and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method.

-

Data Reporting: Report the solubility in mg/mL or µM at each pH.

Acidity Constant (pKa) Determination (Potentiometric Titration)

Causality: The pKa value defines the pH at which the carboxylic acid group is 50% ionized. This is fundamental to predicting its charge state, solubility profile, and interactions at physiological pH. Potentiometric titration is a direct and robust method for this determination.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is very low.

-

Titration:

-

Begin with an acidic solution (e.g., by adding a small amount of 0.1 M HCl).

-

Slowly titrate the solution with a standardized titrant (e.g., 0.1 M NaOH) using an auto-titrator.

-

Record the pH of the solution after each addition of titrant using a calibrated pH electrode.

-

-

Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software can be used to calculate the pKa from the derivative of the titration curve.

-

Caption: Workflow for experimental pKa determination via potentiometric titration.

Lipophilicity (LogP) Determination (Shake-Flask Method)

Causality: Lipophilicity, measured as the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. The shake-flask method directly measures the partitioning between an aqueous and an immiscible organic phase.

Step-by-Step Protocol:

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.

-

Partitioning:

-

Dissolve the compound in the aqueous phase at a known concentration.

-

Add an equal volume of the presaturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

-

Phase Separation: Centrifuge the sample to ensure complete separation of the two phases.

-

Quantification: Measure the concentration of the compound remaining in the aqueous phase using HPLC-UV. The concentration in the octanol phase can be determined by difference.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion

While this compound is commercially available, it exists as a "black box" with no publicly vetted physicochemical data. This guide provides the necessary framework for any researcher to systematically and rigorously characterize the molecule. By following these self-validating protocols—beginning with absolute structural and purity confirmation and progressing through the determination of solubility, pKa, and lipophilicity—a researcher can generate the high-quality, reliable data essential for making informed decisions in any drug discovery or chemical development program. The principles and methodologies outlined herein represent a standard, field-proven approach to transforming an uncharacterized compound into a well-understood chemical entity.

References

-

PubChem. 2-Chloro-6-iodo-quinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-6-iodoaniline. National Center for Biotechnology Information. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Library of Medicine. [Link]

- Google Patents.

- Google Patents.

-

PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to the Structure and Analysis of 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid

Abstract

This technical guide provides a comprehensive overview of the chemical structure and detailed analytical methodologies for 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, a plausible synthetic strategy, and a multi-faceted analytical workflow. The core of this guide is a series of robust, self-validating protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section emphasizes the causal reasoning behind experimental choices, ensuring a deep understanding of not just the "how," but the "why," empowering researchers to confidently synthesize, purify, and characterize this complex halogenated pyridine derivative.

Molecular Profile and Physicochemical Properties

This compound is a highly substituted pyridine derivative. Its structure incorporates several key functional groups: a carboxylic acid, an amide, and two different halogen atoms (chlorine and iodine). This unique combination makes it a potentially valuable, albeit complex, building block in medicinal chemistry and materials science. Understanding its fundamental properties is the first step toward its effective application.

Chemical Structure

The molecule is based on an isonicotinic acid scaffold, which is pyridine-4-carboxylic acid. The substituents are arranged as follows: a chloro group at the 2-position, an iodo group at the 6-position, and a pivalamido group at the 3-position.

Caption: Chemical structure of this compound.

Key Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClIN₂O₃ | [1] |

| Molecular Weight | 382.58 g/mol | [1] |

| CAS Number | Not publicly listed | [2] |

| InChI Key | SQTRSSAQBJDIFE-UHFFFAOYSA-N | [1] |

| Form | Solid | [1] |

Physicochemical & Safety Profile

| Property | Description | Rationale / Source |

| Solubility | Predicted to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). Low solubility in water and non-polar solvents. | The combination of a polar carboxylic acid, an amide, and a large, non-polar framework suggests this solubility profile. |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1] |

| Signal Word | Warning | [1] |

| Target Organs | Respiratory system |

Plausible Synthetic Strategy

The strategy involves starting from a pre-functionalized pyridine ring and sequentially introducing the required substituents. A plausible disconnection approach suggests that the final pivalamido group can be installed by acylating a 3-amino precursor. The iodo and chloro groups can be introduced via Sandmeyer-type reactions or direct halogenation, depending on the chosen starting material.

Sources

The Chemistry and Therapeutic Potential of 2-Chloro-6-iodo-3-pivalamidoisonicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of Substituted Isonicotinic Acids in Modern Drug Discovery

The isonicotinic acid scaffold, a pyridine ring carboxylated at the 4-position, represents a privileged core in medicinal chemistry. Its derivatives have led to the development of drugs for a wide range of therapeutic areas, including tuberculosis, hyperlipidemia, and cancer.[1] The strategic functionalization of the pyridine ring with specific substituents allows for the fine-tuning of physicochemical properties, pharmacokinetic profiles, and target engagement. This technical guide focuses on a particularly compelling, albeit complex, derivative class: 2-chloro-6-iodo-3-pivalamidoisonicotinic acids and their analogs.

The unique substitution pattern of a chlorine atom at the 2-position, an iodine atom at the 6-position, and a pivalamido group at the 3-position of the isonicotinic acid core presents a trifecta of functionalities that can be exploited for targeted drug design. The chloro and iodo groups are not merely passive substituents; they actively modulate the electronic landscape of the pyridine ring and can participate in halogen bonding, a directed non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[2] The bulky, lipophilic pivalamido group can provide steric hindrance to influence conformation and can enhance membrane permeability.

This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this class of molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Multi-step Approach to the Core Scaffold

The synthesis of 2-chloro-6-iodo-3-pivalamidoisonicotinic acid is a multi-step process that requires careful control of regioselectivity. While a single, direct literature procedure is not available, a plausible and robust synthetic route can be constructed from established transformations on related pyridine systems. The overall strategy involves the sequential functionalization of a pre-substituted pyridine ring, culminating in the late-stage oxidation of a methyl group to the desired carboxylic acid.

A key intermediate in this proposed synthesis is 3-amino-2-chloro-4-methylpyridine . Several synthetic routes to this intermediate have been reported, with one common method starting from 2-chloro-4-methyl-3-nitropyridine.[3]

Experimental Protocol: Synthesis of the Core Intermediate (3-amino-2-chloro-4-methylpyridine)

This protocol is adapted from established procedures for the synthesis of substituted aminopyridines.[3][4]

Step 1: Nitration of 2-Hydroxy-4-picoline

-

To a stirred solution of 2-hydroxy-4-picoline, cautiously add a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (typically below 10°C) to yield 2-hydroxy-4-methyl-3-nitropyridine. The nitration is directed to the 3- and 5-positions, requiring subsequent separation.[3]

Step 2: Chlorination of 2-Hydroxy-4-methyl-3-nitropyridine

-

The resulting 2-hydroxy-4-methyl-3-nitropyridine is then chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to produce 2-chloro-4-methyl-3-nitropyridine.[3][5]

Step 3: Reduction of the Nitro Group

-

The nitro group of 2-chloro-4-methyl-3-nitropyridine is subsequently reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield the desired 3-amino-2-chloro-4-methylpyridine .

Proposed Synthesis of this compound

With the key intermediate in hand, the synthesis of the final compound can proceed as follows:

Step 4: Iodination of 3-Amino-2-chloro-4-methylpyridine

-

Direct iodination of the electron-rich aminopyridine ring can be challenging due to the potential for multiple substitutions and harsh reaction conditions. A more controlled approach involves a Sandmeyer-type reaction. The amino group of 3-amino-2-chloro-4-methylpyridine can be diazotized with sodium nitrite in a strong acid, followed by treatment with potassium iodide to introduce the iodine atom at the 6-position. This reaction requires careful temperature control to manage the stability of the diazonium salt intermediate.[1][6]

Step 5: Pivaloylation of the Amino Group

-

The amino group of the resulting 6-iodo-3-amino-2-chloro-4-methylpyridine is then acylated with pivaloyl chloride or pivalic anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the pivalamido group.

Step 6: Oxidation of the 4-Methyl Group

-

The final step is the oxidation of the 4-methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation methods. For instance, vapor-phase oxidation over vanadium-based catalysts has been shown to be effective for the oxidation of 4-methylpyridine to isonicotinic acid.[7] The reaction conditions must be carefully optimized to avoid degradation of the halogen substituents.

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action: Inferences from Analogs

One of the most well-known targets of nicotinic acid (niacin) is the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A . Activation of this G protein-coupled receptor in adipocytes leads to a decrease in lipolysis, which is beneficial in the treatment of dyslipidemia. The presence of the carboxylic acid moiety in our target molecule makes HCA₂ a plausible, high-priority target for investigation.

Furthermore, substituted picolinamides (isomers of nicotinamides) have been investigated as inhibitors of various enzymes. For example, certain picolinamide derivatives have shown potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic syndrome and type 2 diabetes.[3] Other picolinamide-based compounds have been developed as VEGFR-2 kinase inhibitors , which are relevant in the context of cancer therapy.

The following diagram illustrates the potential signaling pathways that could be modulated by this class of compounds, based on the known activities of its structural analogs.

Caption: Potential signaling pathways modulated by the target molecule class.

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

Understanding the structure-activity relationship is paramount for optimizing lead compounds. Based on SAR studies of related nicotinic acid and picolinamide derivatives, we can construct a predictive framework for the this compound scaffold.

Key Substituent Contributions:

-

2-Chloro Group: The chlorine atom at the 2-position is an electron-withdrawing group that can influence the pKa of the carboxylic acid and the overall electron distribution of the pyridine ring. It can also participate in hydrogen bonding and halogen bonding interactions within a receptor's binding pocket. Modifications at this position, such as replacing chlorine with other halogens or small alkyl groups, would likely have a significant impact on both potency and selectivity.

-

6-Iodo Group: Iodine is the largest and most polarizable of the common halogens, making it a strong candidate for forming halogen bonds. The introduction of an iodine atom has been shown to dramatically increase potency in some systems.[2] Its size can also provide steric bulk, which could be leveraged to achieve selectivity for a particular target.

-

3-Pivalamido Group: The bulky tert-butyl group of the pivalamido substituent can serve several functions. It can act as a steric shield, preventing metabolic degradation of adjacent functionalities. It can also enforce a specific dihedral angle between the amide and the pyridine ring, which may be crucial for optimal binding to a target protein. The lipophilicity of this group can also enhance cell permeability. Varying the amide substituent (e.g., replacing pivaloyl with smaller acyl groups or more complex structures) is a key strategy for SAR exploration.

-

4-Carboxylic Acid Group: The carboxylic acid is a critical functional group, particularly if the intended target is a receptor that recognizes acidic ligands, such as HCA₂. It is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH, which can be important for solubility and receptor interaction. Esterification or amidation of this group would create prodrugs or lead to analogs with entirely different biological profiles.

The following table summarizes the predicted impact of substitutions at each position on the core scaffold.

| Position | Current Substituent | Rationale for Activity | Potential Modifications for SAR Exploration | Predicted Outcome of Modification |

| 2 | Chloro | Electron-withdrawing, potential for H-bonding and halogen bonding. | F, Br, Me, CF₃ | Altered electronics, potency, and selectivity. |

| 3 | Pivalamido | Steric bulk, conformational constraint, lipophilicity. | Acetamido, Cyclopropylcarboxamido, Arylcarboxamido | Modulated potency, permeability, and metabolic stability. |

| 4 | Carboxylic Acid | H-bonding, ionic interactions, key for certain receptor targets (e.g., HCA₂). | Methyl ester, Amide, Tetrazole | Prodrug potential, altered target profile, changes in solubility. |

| 6 | Iodo | Strong halogen bond donor, steric bulk. | Br, Cl, Phenyl, Heteroaryl | Modulated potency and selectivity; potential for vector-based drug design. |

A diagram illustrating the logical relationships in the SAR is presented below.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijssst.info [ijssst.info]

- 7. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the anticipated spectroscopic data for the novel compound 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid. While this molecule is available commercially for research applications, vendors do not typically provide detailed analytical data. Consequently, this document serves as a predictive guide, offering researchers the foundational knowledge to identify, characterize, and utilize this compound in their work. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this specific molecule, and propose a synthetic route for its preparation.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted pyridine derivative with a molecular formula of C₁₁H₁₂ClIN₂O₃ and a molecular weight of 382.58 g/mol . Its structure combines several key functional groups that will be discernible through spectroscopic analysis: a carboxylic acid, an amide (specifically, a pivalamide), and a pyridine ring bearing both chloro and iodo substituents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClIN₂O₃ | |

| Molecular Weight | 382.58 g/mol | |

| InChI | 1S/C11H12ClIN2O3/c1-11(2,3)10(18)15-7-5(9(16)17)4-6(13)14-8(7)12/h4H,1-3H3,(H,15,18)(H,16,17) | |

| SMILES | CC(C)(C)C(=O)Nc1c(Cl)nc(I)cc1C(O)=O |

digraph "2-Chloro-6-iodo-3-pivalamidoisonicotinic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; Cl1 [label="Cl", fontcolor="#34A853"]; I1 [label="I", fontcolor="#EA4335"]; N2 [label="N"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; H_N [label="H"]; C11 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; H_O [label="H"];

// Edges for the pyridine ring and substituents C1 -- N1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C2 -- Cl1; C1 -- I1; C3 -- N2; C5 -- C11;

// Edges for the pivalamide group N2 -- C6; C6 -- O1; C6 -- C7; C7 -- C8; C7 -- C9; C7 -- C10; N2 -- H_N;

// Edges for the carboxylic acid group C11 -- O2; C11 -- O3; O3 -- H_O;

// Positioning hints (using pos attribute) C1 [pos="0,1.5!"]; N1 [pos="-1,0.75!"]; C2 [pos="-1,-0.75!"]; C3 [pos="0,-1.5!"]; C4 [pos="1,-0.75!"]; C5 [pos="1,0.75!"]; I1 [pos="0,3!"]; Cl1 [pos="-2.5,-1!"]; N2 [pos="0,-3!"]; C11 [pos="2.5,1!"]; C6 [pos="-1,-4!"]; O1 [pos="-2,-4!"]; C7 [pos="0,-5!"]; C8 [pos="-1,-6!"]; C9 [pos="0,-6!"]; C10 [pos="1,-6!"]; H_N [pos="1,-3!"]; O2 [pos="3.5,0.5!"]; O3 [pos="2.5,2!"]; H_O [pos="3.5,2.5!"]; }

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amide proton, the carboxylic acid proton, and the protons of the pivaloyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | s | 1H | Ar-H | The lone aromatic proton is deshielded by the electron-withdrawing pyridine nitrogen and the adjacent carboxylic acid group. |

| ~11.0 | br s | 1H | COOH | The carboxylic acid proton is typically a broad singlet at a high chemical shift, and its position can be concentration-dependent. |

| ~9.5 | br s | 1H | NH | The amide proton is also a broad singlet and its chemical shift can vary with solvent and concentration. |

| ~1.4 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 125 MHz)

The carbon NMR spectrum will reveal the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O (amide) | The amide carbonyl carbon is typically found in this region. |

| ~168 | COOH | The carboxylic acid carbonyl carbon is also in a similar range to the amide carbonyl. |

| ~152 | C-Cl | The carbon attached to the chlorine atom is deshielded. |

| ~150 | C-I | The carbon bearing the iodine atom is significantly shielded due to the heavy atom effect. |

| ~148 | C-N (amide) | The aromatic carbon attached to the amide nitrogen. |

| ~140 | C-COOH | The aromatic carbon attached to the carboxylic acid group. |

| ~125 | Ar-CH | The aromatic methine carbon. |

| ~40 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 | C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 | N-H stretch | Amide |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1600, ~1470 | C=C and C=N stretch | Aromatic ring |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1200 | C-N stretch | Amide |

| ~850 | C-Cl stretch | Aryl chloride |

| ~600 | C-I stretch | Aryl iodide |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Molecular Ion: The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 383.9650, corresponding to the formula C₁₁H₁₃ClIN₂O₃⁺. The isotopic pattern will be characteristic, showing the presence of one chlorine atom (M and M+2 peaks in a ~3:1 ratio).

Predicted Fragmentation Pattern:

Caption: A proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,6-dichloro-3-iodonicotinic acid

-

To a solution of 2,6-dichloronicotinic acid in a suitable solvent (e.g., trifluoroacetic acid), add an iodinating agent such as N-iodosuccinimide (NIS).

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-chloro-6-iodo-3-aminonicotinic acid

-

Subject the iodinated intermediate to a nucleophilic aromatic substitution reaction with ammonia or a protected amine source.

-

This may require high temperatures and pressures in a sealed vessel.

-

After the reaction is complete, work up the mixture to isolate the aminated product.

Step 3: Synthesis of this compound

-

Dissolve the amino-substituted intermediate in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

-

Cool the mixture in an ice bath and add pivaloyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product.

-

Purify the final compound by column chromatography to yield this compound.

Note: This is a proposed, hypothetical protocol. Actual reaction conditions would need to be optimized.

Conclusion: A Framework for Empirical Validation

This guide provides a robust theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data offer a reliable baseline for researchers to confirm the identity and purity of this compound in their own laboratories. The proposed synthetic pathway, while hypothetical, is grounded in established chemical principles and provides a starting point for the de novo synthesis of this and related molecules. It is imperative that these theoretical predictions are validated through empirical data acquisition.

References

-

Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google P

- CN101117332B - The preparation method of 2-chloronicotinic acid - Google P

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-6-iodo-3-pivalamidoisonicotinic Acid

This guide provides a comprehensive technical overview of the critical stability and storage considerations for 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid, a complex halogenated pyridine derivative of significant interest to researchers and professionals in drug development. By synthesizing data from analogous chemical structures and outlining robust experimental protocols, this document serves as an essential resource for ensuring the integrity and reliability of this compound in a laboratory setting.

Introduction: A Molecule of Interest

This compound is a highly functionalized isonicotinic acid derivative. Its intricate structure, featuring a chlorinated and iodinated pyridine ring coupled with a pivalamide moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive and sterically influential groups necessitates a thorough understanding of its stability profile to ensure reproducible experimental outcomes and to define appropriate storage and handling procedures. This guide will deconstruct the molecule's stability based on its constituent functional groups and provide actionable protocols for its empirical evaluation.

Theoretical Stability Profile: A Sum of its Parts

The inherent stability of this compound can be inferred by examining the known behavior of its core structural motifs: the halogenated pyridine ring, the carboxylic acid, and the pivalamide group.

The Halogenated Pyridine Carboxylic Acid Core

The pyridine carboxylic acid backbone is susceptible to thermal decarboxylation. The position of the carboxyl group is a key determinant of stability, with the order of stability generally being nicotinic acid (3-COOH) > isonicotinic acid (4-COOH) > picolinic acid (2-COOH)[1]. As a derivative of isonicotinic acid, the subject molecule is expected to possess moderate thermal stability in this regard. However, the presence of bulky and electron-withdrawing halogen substituents can influence this property.

The Pivalamide Moiety: A Steric Shield

The pivalamide (tert-butyl carboxamide) group is known for its significant steric bulk. This steric hindrance generally imparts a high degree of stability to the amide bond, protecting it from both acidic and basic hydrolysis compared to less hindered amides[2]. While amides are generally more resistant to hydrolysis than esters, the bulky pivaloyl group further reduces the accessibility of the carbonyl carbon to nucleophilic attack[2][3]. Deprotection or cleavage of this group often requires harsh reaction conditions[2].

Halogen Substituents: Reactivity and Photosensitivity

The chloro and iodo substituents on the pyridine ring introduce potential sites for nucleophilic substitution and significantly influence the molecule's electronic properties. Of particular note is the carbon-iodine bond, which is known to be susceptible to photolytic cleavage upon exposure to UV light, leading to the formation of radical species[4]. This photosensitivity is a critical consideration for handling and storage.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated. Forced degradation studies are essential to confirm these pathways and identify potential degradants.

Caption: Potential Degradation Pathways.

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions are crucial to elucidate the intrinsic stability of the molecule and identify potential degradation products[5].

Recommended Storage and Handling

Given the theoretical stability profile, the following storage and handling conditions are recommended to maintain the integrity of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the risk of thermal degradation and hydrolysis. |

| Light | Protect from light. Store in an amber vial or in the dark. | The iodo-substituent suggests potential photosensitivity. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Protects against moisture uptake and potential oxidative degradation. |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. | To prevent chemical reactions that could degrade the compound. |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of standardized tests should be performed.

Hygroscopicity Testing

Hygroscopicity is the tendency of a substance to absorb moisture from the air and is a critical parameter for solid dosage form development[][7][8].

Protocol: Gravimetric Sorption Analysis (GSA)

-

Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) onto the microbalance of a dynamic vapor sorption (DVS) instrument.

-

Drying: Dry the sample under a stream of dry nitrogen gas at a controlled temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Isotherm:

-

Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, allow the sample weight to equilibrate.

-

After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH to assess desorption.

-

-

Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified according to the European Pharmacopoeia standards based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C)[9].

Caption: Hygroscopicity Testing Workflow.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance[5].

Protocol: General Procedure for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., at 80 °C) for a defined period (e.g., 48 hours). Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2 photostability chamber) for a defined duration.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A suitable starting point for method development would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a pH modifier like formic acid or trifluoroacetic acid)[10][11][12].

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Long-Term and Accelerated Stability Studies

To establish a re-test period and recommended storage conditions, long-term and accelerated stability studies should be conducted according to ICH guidelines.

Protocol: ICH Stability Study Design

-

Sample Packaging: Package the compound in containers that simulate the proposed storage containers.

-

Storage Conditions:

-

Long-Term: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Schedule: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) for appearance, assay, and degradation products using a validated stability-indicating method.

Conclusion

References

-

Hygroscopicity Evaluation. Technology Networks. [Link]

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

-

Tandel, F., & More, P. (2017). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 7(1), 1-8. [Link]

-

Sharma, R. K., & Kharasch, N. (1968). The Photolysis of Iodoaromatic Compounds. Angewandte Chemie International Edition in English, 7(1), 36-44. [Link]

-

DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 26-37. [Link]

-

Gupta, K. R., et al. (2016). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. ResearchGate. [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. University of the Sciences in Philadelphia. [Link]

-

The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

-

The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. PubMed. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]

-

A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PubMed. [Link]

-

Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]

-

Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

-

The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate. [Link]

- Process for the iodination of aromatic compounds.

-

Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. sci-hub.ru [sci-hub.ru]

- 5. ajrconline.org [ajrconline.org]

- 7. alfachemic.com [alfachemic.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. ijnrd.org [ijnrd.org]

- 11. ijprt.org [ijprt.org]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 2-Chloro-6-iodo-3-pivalamidoisonicotinic Acid and its Analogs: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Isonicotinic Acid Scaffold as a Cornerstone in Medicinal Chemistry

The pyridine carboxylic acid framework, encompassing picolinic, nicotinic, and isonicotinic acid isomers, represents a "privileged scaffold" in modern drug discovery.[1][2] These structures are central to a multitude of therapeutic agents targeting a wide array of diseases, from cancer and tuberculosis to metabolic and neurodegenerative disorders.[2] Their prevalence stems from their unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor and a basic center, while the carboxylic acid provides a key site for polar interactions or pro-drug strategies. The aromatic ring itself serves as a rigid core for orienting substituents in three-dimensional space to optimize interactions with biological targets.

This guide focuses on This compound , a sparsely documented derivative of this important class. Available commercially as a building block for chemical synthesis, its intrinsic properties and potential applications remain largely unexplored in peer-reviewed literature. The absence of extensive data presents a unique opportunity for novel discovery.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in this molecule. We will leverage established chemical principles and data from structurally related compounds to provide a robust framework for its synthesis, characterization, and potential therapeutic evaluation. This guide is built on three pillars: demonstrating technical Expertise by explaining the rationale behind scientific choices, ensuring Trustworthiness through detailed, self-validating protocols, and grounding all claims in Authoritative scientific literature.

PART 1: Synthesis and Retrosynthetic Analysis

The logical first step in exploring a novel compound is to establish a reliable and efficient synthetic route. As no published synthesis for this compound exists, we propose a plausible pathway based on well-established pyridine chemistry.

Retrosynthetic Strategy

Our strategy involves a retrosynthetic analysis to deconstruct the target molecule into simpler, more readily available precursors. The key disconnections are the amide bond and the carbon-halogen bonds. The pivalamido group can be installed via acylation of an aminopyridine. The chloro and iodo substituents can be introduced via a Sandmeyer reaction, a classic and robust method for converting an amino group on an aromatic ring into a halide.[3] This leads us back to a diaminopyridine precursor.

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Pathway

A plausible forward synthesis begins with a suitably substituted aminopyridine. The following multi-step pathway is proposed, leveraging common and high-yielding transformations in pyridine chemistry.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive guide. Researchers should perform small-scale trials to optimize conditions.

Step 1: Nitration of 3-Amino-2-chloropyridine

-

Rationale: Introduction of a nitro group which can later be reduced to an amine, a versatile handle for further functionalization. This follows established procedures for nitrating pyridines.[4]

-

Protocol:

-

To a stirred solution of fuming sulfuric acid (20% SO₃) at 0 °C, add 3-amino-2-chloropyridine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Add fuming nitric acid (1.1 eq) dropwise.

-

Slowly warm the mixture to 90 °C and stir for 4 hours.

-

Cool the reaction to room temperature and pour carefully onto crushed ice.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate until pH 7-8.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-chloro-3-nitropyridine.

-

Step 2: Selective Amination

-

Rationale: Nucleophilic aromatic substitution to install an amino group at the 6-position, which is activated by the electron-withdrawing nitro and chloro groups.

-

Protocol:

-

Dissolve 2-chloro-3-nitropyridine (1.0 eq) in ethanol in a sealed pressure vessel.

-

Bubble ammonia gas through the solution at 0 °C until saturation.

-

Seal the vessel and heat to 120 °C for 12 hours.

-

Cool to room temperature, and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-chloro-3-nitro-6-aminopyridine.

-

Step 3: Pivaloyl Protection and Reduction

-

Rationale: The more nucleophilic 6-amino group is selectively acylated. The bulky pivaloyl group can direct subsequent reactions and enhance solubility in organic solvents. The nitro group is then reduced to an amine.

-

Protocol:

-

Dissolve 2-chloro-3-nitro-6-aminopyridine (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.5 eq) and cool to 0 °C.

-

Add pivaloyl chloride (1.1 eq) dropwise. Stir at room temperature for 6 hours.

-

Wash the reaction with water and brine, dry over MgSO₄, and concentrate.

-

Dissolve the crude intermediate in ethanol, add 10% Pd/C catalyst (0.1 eq), and subject the mixture to a hydrogen atmosphere (60 psi) for 24 hours.[4]

-

Filter the reaction through Celite and concentrate the filtrate to yield 6-amino-2-chloro-3-pivalamidopyridine.

-

Step 4: Sandmeyer Iodination

-

Rationale: The Sandmeyer reaction is a reliable method for converting the 6-amino group to an iodo group.[3]

-

Protocol:

-

Suspend 6-amino-2-chloro-3-pivalamidopyridine (1.0 eq) in 6M HCl at 0 °C.

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.

-

Stir at room temperature for 3 hours.

-

Extract with ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, then brine.

-

Dry over MgSO₄, concentrate, and purify by chromatography to yield 6-iodo-2-chloro-3-pivalamidopyridine.

-

Step 5: Carboxylation

-

Rationale: Introduction of the carboxylic acid at the 4-position. This can be achieved via lithium-halogen exchange followed by quenching with CO₂.

-

Protocol:

-

Dissolve 6-iodo-2-chloro-3-pivalamidopyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at -78 °C.

-

Bubble dry CO₂ gas through the solution for 2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Warm to room temperature and acidify with 1M HCl to pH 3-4.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purify by recrystallization or chromatography to yield the final product, this compound.

-

PART 2: Physicochemical Properties and Structural Analysis

Understanding the physicochemical properties of a molecule is critical to predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClIN₂O₃ | Sigma-Aldrich[5] |

| Molecular Weight | 382.58 g/mol | Sigma-Aldrich[5] |

| Appearance | Solid (Predicted) | --- |

| Predicted LogP | 3.2 ± 0.5 | Computational Estimate |

| Predicted TPSA | 79.3 Ų | Computational Estimate |

| H-Bond Donors | 2 | Computational Estimate |

| H-Bond Acceptors | 4 | Computational Estimate |

Structural Component Analysis:

-

Isonicotinic Acid Core: The carboxylic acid group (pKa ~4-5) will be deprotonated at physiological pH, making the molecule anionic. This group is a prime candidate for forming strong hydrogen bonds or salt bridges with amino acid residues like lysine or arginine in a protein binding pocket.

-

Chloro and Iodo Substituents: These halogens significantly increase the lipophilicity of the pyridine ring. The large, polarizable iodine atom is a potent halogen bond donor, an interaction increasingly recognized for its importance in ligand-protein binding.

-

Pivalamido Group: The tertiary butyl group (pivaloyl) is bulky and highly lipophilic. It can engage in van der Waals interactions within hydrophobic pockets of a target protein. Its steric bulk will lock the amide bond in a specific conformation, which can be crucial for activity. Furthermore, this bulky group can act as a metabolic shield, potentially preventing enzymatic degradation of the adjacent amide bond and increasing the compound's half-life.

PART 3: Biological Potential and Structure-Activity Relationships (SAR)

While the specific biological activity of the title compound is unknown, the picolinic and isonicotinic acid scaffolds are found in compounds with a wide range of activities.

| Compound Class | Biological Activity | Target/Mechanism | Reference |

| UK-2A Analogs (Picolinamides) | Antifungal | Cytochrome bc1 complex (Qi site) | [6],[7] |

| Piperidinyl-methyl-purinamines | Anti-cancer | NSD2 Inhibition | [8] |

| Substituted Quinolone-Carboxamides | Anti-cancer | PI3Kα Inhibition | [9] |

| Azetidinones | Antibacterial | β-lactam mechanism (presumed) | [10] |

| 1,3-Dialkylxanthine Derivatives | Receptor Modulation | A3 Adenosine Receptors | [11] |

SAR Insights and Hypotheses: Based on this diverse activity profile, we can hypothesize potential applications for this compound.

-

As an Antifungal Agent: The antifungal antibiotic UK-2A features a substituted picolinamide moiety that is essential for inhibiting the cytochrome bc1 complex.[6] SAR studies have shown that replacing this moiety with other substituted aryl acids can retain or even improve activity.[7] The title compound, with its heavily substituted ring, could be investigated as a novel Qi site inhibitor. The chloro and iodo groups could form specific interactions within the binding pocket that are not achieved by the native ligand.

-

As an Anticancer Agent: Many kinase inhibitors feature a substituted heterocyclic core. The general structure of an amide-linked aromatic system is common. For example, derivatives of N-phenyl-quinolone-carboxamides show activity against PI3Kα.[9] The title compound could be screened against a panel of kinases to identify potential anticancer activity. The pivalamido group may confer selectivity by interacting with specific hydrophobic regions near the ATP binding site.

Caption: Structure-Activity Relationship (SAR) logic for the target compound.

PART 4: Proposed Workflow for Biological Screening

To empirically determine the biological activity, a systematic screening cascade is necessary. The following workflow is proposed for evaluating the compound as a potential antifungal agent, based on its structural similarity to known Qi site inhibitors.

Primary Assay: Cytochrome c Reductase Inhibition

-

Objective: To determine if the compound inhibits the target enzyme complex in a cell-free system.

-

Trustworthiness: This protocol includes a positive control (Antimycin A, a known Qi site inhibitor) and a vehicle control (DMSO) to ensure the assay is performing correctly and to rule out solvent effects.

-

Protocol:

-

Isolate mitochondria from a relevant fungal species (e.g., Zymoseptoria tritici) or use a commercially available source of the cytochrome bc1 complex.

-

Prepare a stock solution of the test compound (10 mM in DMSO). Create a series of dilutions to test a range of concentrations (e.g., 100 µM to 1 nM).

-

In a 96-well plate, add assay buffer, oxidized cytochrome c, and the mitochondrial preparation.

-

Add the test compound dilutions, positive control (Antimycin A), or vehicle control (DMSO) to the appropriate wells.

-

Initiate the reaction by adding the substrate, decylubiquinol.

-

Measure the rate of reduction of cytochrome c by monitoring the increase in absorbance at 550 nm over time using a plate reader.

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Plot the data and determine the IC₅₀ value (the concentration that causes 50% inhibition).

-

Screening Cascade Workflow

A positive result in the primary assay should be followed by a series of assays to build a comprehensive profile of the compound's activity and selectivity.

Caption: Proposed screening cascade for antifungal drug discovery.

Conclusion

This compound stands as an intriguing but under-investigated chemical entity. While direct biological data is absent, its structural features, when analyzed in the context of related bioactive molecules, suggest significant potential, particularly in the fields of antifungal and anticancer research. The strategic placement of chloro, iodo, and bulky pivalamido groups on the pharmacologically relevant isonicotinic acid scaffold presents a unique combination of electronic and steric properties ripe for exploration. This guide provides the necessary theoretical foundation and practical, detailed workflows to empower researchers to undertake a systematic investigation of this compound. The proposed synthetic route, characterization plan, and biological screening cascade offer a clear path from a simple chemical building block to a potential lead compound in a drug discovery program.

References

-

Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. Journal of Chemistry and Chemical Engineering, 6, 396-401. 12

-

Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 10.17265/1934-7375/2012.04.012. 13

-

Bawa, R. A., & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. 4

-

Sigma-Aldrich. (n.d.). This compound.

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR. 5

-

ChemicalBook. (2025). 3-Amino-2-pyridinecarboxylic acid. 8

-

Kamel, M. G., Sroor, F. M., Hanafy, M. K., Mahrous, K. F., & Hassaneen, H. M. (2024). Structure activity relationship of the synthesized compounds 3–11. ResearchGate. 14

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR Safety Information. 15

-

ChemScene. (n.d.). 3-Aminopicolinic Acid. 16

-

Owen, W. J., et al. (2018). Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. Pest Management Science, 74(10), 2345-2354. 6

-